molecular formula C9H11BrO B2386464 (S)-2-Bromo-3-phenylpropan-1-ol CAS No. 219500-45-5

(S)-2-Bromo-3-phenylpropan-1-ol

Cat. No.: B2386464
CAS No.: 219500-45-5
M. Wt: 215.09
InChI Key: HDBKHJLRENAESY-VIFPVBQESA-N
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Description

(S)-2-Bromo-3-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11BrO. It is characterized by a bromine atom attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and a hydroxyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Bromo-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the bromination of (S)-3-phenylpropan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Bromo-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol under reflux conditions.

Major Products Formed:

    Oxidation: 3-phenylpropanal or 3-phenylpropanone.

    Reduction: 3-phenylpropan-1-ol.

    Substitution: 2-hydroxy-3-phenylpropan-1-ol or 2-amino-3-phenylpropan-1-ol.

Scientific Research Applications

(S)-2-Bromo-3-phenylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-3-phenylpropan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformations that provide insights into enzyme kinetics and mechanisms. In pharmaceutical research, the compound’s bromine atom and hydroxyl group can participate in various interactions with biological molecules, influencing its pharmacological activity.

Comparison with Similar Compounds

    ®-2-Bromo-3-phenylpropan-1-ol: The enantiomer of (S)-2-Bromo-3-phenylpropan-1-ol, differing in the spatial arrangement of atoms around the chiral center.

    3-Phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-1-phenylethanol: Similar structure but with a shorter carbon chain.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(2S)-2-bromo-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBKHJLRENAESY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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